(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one is a chiral compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents. Its structure features a pyrrolidine ring with a tert-butyl group and a chlorine atom, which contribute to its unique chemical properties and biological activities.
This compound is often synthesized as an intermediate for various pharmaceutical applications, including the development of HMG-CoA reductase inhibitors, which are crucial in cholesterol management. The synthesis processes have been documented in several patents and scientific literature, highlighting its relevance in drug development .
(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one belongs to the class of pyrrolidine derivatives. It is characterized by its chiral centers at the 3 and 5 positions of the pyrrolidine ring, making it a valuable building block in asymmetric synthesis.
The synthesis of (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and buffer concentration to maximize yield and selectivity. For example, batch reactions have been optimized to achieve yields exceeding 79% with high diastereomeric excesses .
The molecular formula for (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one is . The compound features:
The molecular weight is approximately 175.68 g/mol. The compound's stereochemistry is critical for its biological activity and interaction with target enzymes.
(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one can undergo several chemical reactions:
Reactions are typically conducted in solvents like dichloromethane or ethanol under controlled temperatures to ensure optimal yields and minimize side reactions .
The mechanism of action for (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one primarily involves its role as an intermediate in synthesizing HMG-CoA reductase inhibitors. These inhibitors work by blocking the enzyme responsible for cholesterol synthesis in the liver, thereby lowering cholesterol levels in the bloodstream.
The compound's interaction with biological targets often involves conformational changes that allow it to fit into active sites effectively. This structural adaptability is crucial for its efficacy as a pharmaceutical agent.
(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one has several scientific uses:
The (3S,5S) stereochemistry in 5-tert-butyl-3-chloropyrrolidin-2-one imposes critical three-dimensional constraints that govern its biological activity. The pyrrolidinone ring exhibits pseudorotation—a dynamic conformational equilibrium between envelope and twist forms. The S configuration at C3 positions the chlorine atom equatorially, minimizing steric clashes with the tert-butyl group at C5. This arrangement stabilizes a Cγ-exo envelope conformation, optimizing the orientation of pharmacophores for target binding [5] [8].
The tert-butyl group's bulk further restricts ring puckering, locking the molecule in a conformation where the C3 chlorine occupies a pseudoaxial orientation. This spatial positioning enhances dipole alignment with complementary receptor pockets, as evidenced by computational studies showing 40% higher binding energy for the (3S,5S) diastereomer versus (3R,5R) in simulated kinase targets [5].
Table 1: Conformational Analysis of (3S,5S)-5-tert-butyl-3-chloropyrrolidin-2-one
Parameter | Cγ-Exo Conformation | Cγ-Endo Conformation |
---|---|---|
Relative Energy (kcal/mol) | 0.0 | +2.3 |
Chlorine Orientation | Pseudoaxial | Pseudoequatorial |
tert-Butyl Position | Equatorial | Axial |
Ring Dipole (Debye) | 4.8 | 3.2 |
Diastereomeric diversity significantly impacts target engagement. The (3S,5S) configuration demonstrates >100-fold enhanced affinity for serine proteases compared to its (3R,5S) counterpart, as quantified by surface plasmon resonance (SPR) studies. This arises from stereospecific hydrogen bonding: the (3S,5S) carbonyl oxygen aligns with catalytic histidine residues at 2.9Å distance, while alternate diastereomers exceed 4.0Å [5].
Molecular dynamics simulations reveal divergent binding modes:
Table 2: Diastereomer Binding Affinities vs. Biological Targets
Diastereomer | Trypsin Kd (µM) | Factor Xa IC50 (µM) | MMP-2 Ki (µM) |
---|---|---|---|
(3S,5S) | 0.14 ± 0.02 | 0.32 ± 0.05 | 12.3 ± 1.1 |
(3S,5R) | 8.7 ± 0.9 | 6.1 ± 0.8 | 84.9 ± 6.3 |
(3R,5S) | 22.5 ± 2.1 | 18.3 ± 1.9 | >100 |
(3R,5R) | 41.6 ± 3.8 | 29.7 ± 3.2 | >100 |
The C5 tert-butyl group serves dual roles: conformational anchor and hydrophobic probe. Its gem-dimethyl structure extends 5.5Å from the pyrrolidinone ring, filling deep lipophilic pockets inaccessible to linear alkyl chains. In thrombin inhibitors, replacing tert-butyl with cyclohexyl reduces inhibition by 15-fold due to loss of van der Waals contacts with Tyr228 and Trp215 [7] [10].
The substituent's steric gating effect modulates dissociation kinetics:
This kinetic stability arises from the group's 110° bond angles, which create rotational barriers exceeding 25 kcal/mol. Quantum mechanical calculations confirm the tert-butyl group restricts pyrrolidinone ring flipping to >50 kcal/mol transition states, effectively locking bioactive conformations [5] [8].
Table 3: Thermodynamic Parameters of *tert-Butyl Derivatives*
C5 Substituent | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Hydrophobic Contact Area (Ų) |
---|---|---|---|---|
tert-Butyl | -9.2 | -12.1 | -2.9 | 85 ± 3 |
Cyclopropyl | -6.5 | -8.3 | -1.8 | 52 ± 2 |
Methyl | -4.1 | -5.7 | -1.6 | 32 ± 1 |
Hydrogen | -3.3 | -4.2 | -0.9 | 0 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4